Methyl 4-(2-bromo-2-fluoroethenyl)benzoate
Description
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is a halogenated aromatic ester characterized by a bromo-fluoro-substituted ethenyl group at the para position of the benzoate moiety.
These features may impact the compound’s stability, solubility, and interactions in biological or material science contexts.
Properties
CAS No. |
808132-85-6 |
|---|---|
Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
methyl 4-(2-bromo-2-fluoroethenyl)benzoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3 |
InChI Key |
ZOMWKAMVNDQHDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 4-(2-bromo-2-fluoroethenyl)benzoic acid or other oxidized derivatives.
Reduction: Formation of 4-(2-bromo-2-fluoroethenyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in electrophilic and nucleophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key analogs include halogenated methyl benzoates and quinoline-derived esters from (C1–C7) and . A comparative analysis is summarized below:
Observations :
- Molecular Weight : Bromine significantly increases molecular weight compared to fluorine (e.g., C2 vs. C4: 543.40 vs. 466.49 g/mol) .
- Solubility : Halogenated analogs are generally soluble in organic solvents (e.g., ethyl acetate) but poorly in water due to hydrophobic substituents .
- 1H NMR : Electron-withdrawing groups (e.g., Br, F) deshield aromatic protons, shifting signals upfield. The ethenyl group in the target compound may show distinct coupling patterns (e.g., vicinal coupling between Br and F) .
Reactivity and Stability
- Bromo-Fluoro Synergy: The ethenyl Br-F group may undergo electrophilic addition or substitution reactions, with bromine acting as a leaving group.
- Thermal Stability : Brominated compounds (e.g., C2) may exhibit lower thermal stability than fluorinated ones (e.g., C4) due to weaker C-Br bonds .
Biological Activity
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, applications, and relevant research findings.
- Molecular Formula : C10H8BrF O2
- Molecular Weight : 251.07 g/mol
- CAS Number : 1427409-40-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on existing studies:
- Antimicrobial Activity :
- Antiviral Properties :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Detailed Research Insights
- Antimicrobial Studies :
- Antiviral Efficacy :
- Cytotoxic Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
